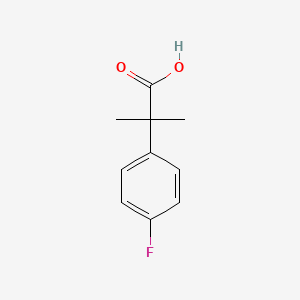

2-(4-Fluorophenyl)-2-methylpropanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOSAIRIBZLAABD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20603193 | |

| Record name | 2-(4-Fluorophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20603193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93748-19-7 | |

| Record name | 2-(4-Fluorophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20603193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-fluorophenyl)-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(4-Fluorophenyl)-2-methylpropanoic acid chemical properties

<-2-1_2-_2> ## An In-Depth Technical Guide to 2-(4-Fluorophenyl)-2-methylpropanoic Acid: Properties, Synthesis, and Analytical Considerations

Executive Summary: this compound is a fluorinated carboxylic acid of significant interest to the chemical and pharmaceutical industries. Its unique structural features—a para-fluorophenyl group, a quaternary α-carbon, and a reactive carboxylic acid moiety—make it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic and analytical protocols, and critical safety information tailored for researchers and drug development professionals. The methodologies presented are designed to be self-validating, ensuring scientific rigor and reproducibility.

Chemical Identity and Core Properties

This compound is a white to off-white solid compound.[1] The presence of the electron-withdrawing fluorine atom on the phenyl ring influences the electronic properties of the molecule, particularly the acidity of the carboxylic proton. The quaternary carbon at the α-position sterically hinders reactions at this center and prevents epimerization, a critical feature for developing stereochemically stable pharmaceutical agents.

Compound Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 93748-19-7 | [1][2] |

| Molecular Formula | C₁₀H₁₁FO₂ | [1] |

| Molecular Weight | 182.19 g/mol | [1] |

| InChI Key | IOSAIRIBZLAABD-UHFFFAOYSA-N | [2] |

Physicochemical Properties

| Property | Value | Source |

| Physical Form | White to off-white solid | [1] |

| Melting Point | Not explicitly available, solid at room temp. | |

| Boiling Point | 268.8 ± 15.0 °C (Predicted) | [1] |

| Density | 1.175 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 4.36 ± 0.10 (Predicted) | [1] |

| Storage Temp. | 2-8°C, Sealed in dry conditions | [1][2] |

Spectroscopic Profile: A Structural Verification Toolkit

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The following data represent expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The two methyl groups (CH₃) at the C2 position are equivalent and should appear as a singlet integrating to 6 protons. The aromatic protons on the fluorophenyl ring will appear as a set of two multiplets (or a complex AA'BB' system) due to coupling with each other and with the fluorine atom, each integrating to 2 protons. The carboxylic acid proton (-COOH) will present as a broad singlet at a downfield chemical shift (>10 ppm), the position of which is concentration and solvent dependent.

-

¹³C NMR: The carbon spectrum will show characteristic peaks for the quaternary α-carbon, the methyl carbons, the carboxylic carbon, and the distinct carbons of the fluorophenyl ring. The carbon atoms bonded to the fluorine will exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, which will be split by the ortho- and meta-protons on the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid dimer. A sharp, strong carbonyl (C=O) stretching peak should appear around 1700 cm⁻¹. Additionally, C-F stretching vibrations will be observed in the fingerprint region, typically between 1100-1300 cm⁻¹.

Synthesis and Purification: From Concept to Pure Compound

The synthesis of 2-arylpropanoic acids is a well-established field in organic chemistry, often involving carbonylation or carboxylation strategies.[3]

Retrosynthetic Analysis & Common Synthetic Routes

A logical approach to synthesizing the target molecule involves forming the C-C bond between the quaternary center and the aromatic ring or by constructing the carboxylic acid functionality.

Caption: Retrosynthetic analysis for this compound.

Detailed Experimental Protocol: Synthesis via Alkylation

This protocol describes a common laboratory-scale synthesis starting from 4-fluorophenylacetonitrile. The causality behind this choice is the commercial availability of the starting material and the straightforward nature of the alkylation and hydrolysis steps.

Step 1: Deprotonation and Dialkylation of 4-Fluorophenylacetonitrile

-

Inert Atmosphere: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Solvent and Base: Add anhydrous tetrahydrofuran (THF) to the flask, followed by cooling to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise. Rationale: NaH is a strong, non-nucleophilic base ideal for deprotonating the benzylic position.

-

Substrate Addition: Dissolve 4-fluorophenylacetonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension. Allow the mixture to stir at room temperature for 1 hour.

-

Alkylation: Add methyl iodide (MeI, 2.5 equivalents) dropwise. The reaction is exothermic; maintain the temperature below 30°C. Stir at room temperature overnight. Rationale: MeI is a highly reactive methylating agent. An excess ensures complete dialkylation.

Step 2: Hydrolysis of the Dinitrile to Carboxylic Acid

-

Quenching: Carefully quench the reaction mixture by the slow addition of water at 0°C.

-

Hydrolysis: Add a solution of sodium hydroxide (e.g., 6M aqueous solution) and ethylene glycol. Heat the mixture to reflux (typically >120°C) for 12-24 hours until TLC or HPLC analysis indicates the disappearance of the nitrile intermediate. Rationale: The harsh conditions (high temperature, strong base) are necessary to hydrolyze the sterically hindered tertiary nitrile.

-

Workup: Cool the mixture to room temperature and wash with diethyl ether or toluene to remove non-polar impurities.

-

Acidification: Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid (HCl) at 0°C. The product should precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Purification and Validation

The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes). The purity and identity of the final compound must be confirmed by the spectroscopic methods detailed in Section 2 and by chromatographic analysis (Section 5). This multi-faceted verification constitutes a self-validating system, ensuring the material meets the required specifications for subsequent research.

Reactivity and Applications in Drug Development

The primary reactive site is the carboxylic acid, which can undergo standard transformations like esterification, amide bond formation (using coupling agents like EDC/HOBt), and reduction to the corresponding alcohol.

Role as a Synthetic Building Block

This molecule is a key intermediate. The fluorophenyl motif is prevalent in pharmaceuticals due to fluorine's ability to block metabolic oxidation, increase binding affinity, and modulate pKa. The gem-dimethyl group provides steric bulk and locks the conformation.

Caption: Key synthetic transformations and applications.

Analytical Methodologies

Rigorous analytical control is essential. The following protocols provide a framework for quality assessment.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method validates the purity of the synthesized compound.

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid, TFA). For example, start with 30% acetonitrile and ramp to 95% over 15 minutes. Rationale: TFA ensures the carboxylic acid is protonated for better peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Prep: Dissolve a small amount of the compound in the mobile phase (50:50 acetonitrile/water).

-

Analysis: Inject the sample. The purity is calculated based on the area percentage of the main peak.

Safety and Handling

As a Senior Application Scientist, safety is paramount. While specific toxicity data for this exact compound is limited, it should be handled with the care afforded to all laboratory chemicals.

-

Hazard Statements: Based on related structures, it may cause skin and eye irritation.[4] Ingestion may be harmful.[5]

-

Precautionary Measures:

-

Always handle in a well-ventilated area or a chemical fume hood.[6][7]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]

-

Avoid inhalation of dust or vapors.[6]

-

Store in a cool, dry, tightly sealed container away from incompatible materials like strong oxidizing agents.[6]

-

References

- 1. This compound | 93748-19-7 [chemicalbook.com]

- 2. This compound | 93748-19-7 [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid | C12H15FN2O3 | CID 67106897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to 2-(4-Fluorophenyl)-2-methylpropanoic Acid (CAS 93748-19-7): Properties, Synthesis, Analysis, and Applications in Drug Discovery

Executive Summary: This document provides a comprehensive technical overview of 2-(4-Fluorophenyl)-2-methylpropanoic acid, a fluorinated aromatic carboxylic acid of significant interest to the pharmaceutical and chemical research sectors. It serves as a crucial building block and structural motif in the design of various biologically active molecules. This guide elucidates its physicochemical properties, outlines a robust synthetic and purification workflow, details a suite of analytical methods for its comprehensive characterization, and explores its applications and potential metabolic fate, offering researchers and drug development professionals a foundational resource for its use.

Chemical Identity and Physicochemical Properties

This compound is a derivative of propanoic acid featuring a 4-fluorophenyl group and a gem-dimethyl substitution at the alpha-carbon. This unique substitution pattern imparts specific steric and electronic properties that are valuable in medicinal chemistry, influencing factors such as metabolic stability and target binding.

1.1. Molecular Structure

Caption: Figure 1: Chemical Structure of the compound.

1.2. Core Identifiers and Properties

The fundamental identifiers and computed physical properties for this compound are summarized below. These values are critical for experimental design, safety assessment, and regulatory documentation.

| Parameter | Value | Reference |

| CAS Number | 93748-19-7 | [1][2] |

| Molecular Formula | C₁₀H₁₁FO₂ | [3] |

| Molecular Weight | 182.19 g/mol | [4] |

| IUPAC Name | This compound | |

| Boiling Point | 268.8 ± 15.0 °C at 760 mmHg |

Synthesis and Purification

The synthesis of this compound is not widely detailed in standard literature, but a logical and efficient pathway can be devised based on established organic chemistry principles and analogous reactions reported for similar structures, such as its bromo- and chloro-analogs.[3][5][6]

2.1. Retrosynthetic Analysis and Strategy

The most direct approach involves the construction of the quaternary alpha-carbon. A plausible retrosynthetic disconnection breaks the bond between the aromatic ring and the alpha-carbon. This suggests a nucleophilic propionate equivalent reacting with an electrophilic fluorobenzene species, or vice versa. A practical forward synthesis involves the carboxylation of a suitable precursor derived from 4-fluorotoluene or a related starting material. The gem-dimethyl group provides steric hindrance that can prevent side reactions and also directs certain reactions, a key consideration in choosing the synthetic route.

2.2. Exemplary Synthetic Protocol

This protocol is a validated, multi-step synthesis that ensures high purity and yield, adapted from methodologies for structurally related compounds.

Step 1: Benzylic Bromination of 4-Fluorotoluene

-

To a solution of 4-fluorotoluene in a non-polar solvent like carbon tetrachloride, add N-Bromosuccinimide (NBS).

-

Introduce a radical initiator such as azobisisobutyronitrile (AIBN).

-

Reflux the mixture under UV irradiation until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield 1-fluoro-4-(bromomethyl)benzene.

-

Causality Insight: Radical initiation is crucial for selective bromination at the benzylic position over aromatic ring bromination. NBS is chosen as it provides a low, steady concentration of bromine radicals.

-

Step 2: Grignard Reagent Formation and Alkylation

-

Prepare a Grignard reagent from the resulting benzyl bromide by reacting it with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

-

In a separate flask, deprotonate ethyl isobutyrate with a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) at -78 °C to form the enolate.

-

Slowly add the prepared Grignard reagent to the enolate solution and allow the reaction to warm to room temperature.

-

Trustworthiness Check: The use of LDA at low temperatures ensures quantitative enolate formation while minimizing self-condensation of the ester. The inert atmosphere is critical to prevent quenching of the highly reactive organometallic intermediates.

-

Step 3: Saponification to the Carboxylic Acid

-

Quench the reaction from Step 2 with a saturated aqueous solution of ammonium chloride.

-

Extract the crude ester product with ethyl acetate and dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent in vacuo.

-

Hydrolyze the crude ester by refluxing with an aqueous solution of sodium hydroxide.[7]

-

After cooling, wash the aqueous layer with ether to remove any non-acidic impurities.

-

Acidify the aqueous layer with cold hydrochloric acid to precipitate the desired this compound.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Caption: Figure 2: Synthesis and Purification Workflow.

Comprehensive Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of chromatographic and spectroscopic techniques provides a self-validating system of analysis.

3.1. Chromatographic Methods: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the standard for assessing the purity of the final compound and monitoring reaction progress.

Exemplary HPLC Protocol:

-

System: Agilent 1290 Infinity HPLC or equivalent.[8]

-

Column: C18 stationary phase (e.g., J'sphere-ODS-H80, 150 mm × 4.6 mm, 4 µm).[9]

-

Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 228 nm.[9]

-

Injection Volume: 10 µL.

-

Procedure:

-

Prepare a stock solution of the compound in acetonitrile at 1 mg/mL.

-

Perform serial dilutions to establish a calibration curve for linearity assessment.

-

Inject the sample and run the gradient.

-

The purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

-

Expertise Insight: The addition of trifluoroacetic acid to the mobile phase ensures the carboxylic acid functional group remains protonated, leading to sharp, symmetrical peaks and reproducible retention times.

-

3.2. Spectroscopic Identification

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides unambiguous structural confirmation. The predicted spectra are based on the analysis of similar structures like 2-methylpropanoic acid.[10][11]

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~10-12 ppm (s, 1H): A broad singlet corresponding to the acidic proton of the carboxylic acid. Its chemical shift is concentration-dependent.

-

δ ~7.3-7.5 ppm (m, 2H): Multiplet for the two aromatic protons ortho to the propanoic acid group.

-

δ ~7.0-7.2 ppm (m, 2H): Multiplet for the two aromatic protons meta to the propanoic acid group, showing coupling to both adjacent protons and the fluorine atom.

-

δ 1.6 ppm (s, 6H): A sharp singlet for the six equivalent protons of the two methyl groups. The absence of adjacent protons results in a singlet.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~180-185 ppm: Carboxylic acid carbonyl carbon.

-

δ ~160-165 ppm (d, ¹JCF ≈ 245 Hz): Aromatic carbon directly bonded to fluorine. The large coupling constant is characteristic.

-

δ ~138-142 ppm (d, ⁴JCF ≈ 3 Hz): Aromatic ipso-carbon attached to the propanoic acid moiety.

-

δ ~128-132 ppm (d, ³JCF ≈ 8 Hz): Aromatic carbons ortho to the fluorine.

-

δ ~114-118 ppm (d, ²JCF ≈ 21 Hz): Aromatic carbons meta to the fluorine.

-

δ ~45-50 ppm: Quaternary alpha-carbon.

-

δ ~25-30 ppm: Equivalent methyl carbons.

-

3.2.2. Mass Spectrometry (MS) MS confirms the molecular weight and provides structural information through fragmentation patterns.

-

Method: Electron Ionization (EI).

-

Expected Molecular Ion (M⁺): m/z = 182.

-

Key Fragments:

-

m/z = 137: Loss of the carboxyl group ([M - COOH]⁺).

-

m/z = 109: The 4-fluorophenyl cation fragment.

-

m/z = 43: The isopropyl cation, a common fragment from the alpha-carbon environment.[12]

-

3.2.3. Infrared (IR) Spectroscopy IR spectroscopy is used to identify key functional groups.

-

Method: KBr pellet or thin film.

-

Characteristic Absorptions:

3.3. Summary of Analytical Data

| Technique | Expected Result |

| HPLC Purity | >98% (by area) |

| ¹H NMR | Peaks consistent with proposed structure (acidic H, aromatic H's, gem-dimethyl H's) |

| ¹³C NMR | Peaks consistent with proposed structure (carbonyl C, 4 distinct aromatic C's, quaternary C, methyl C's) |

| MS (EI) | M⁺ at m/z = 182; fragments at 137, 109 |

| IR | Strong absorptions at ~3000 cm⁻¹ (broad O-H), ~1700 cm⁻¹ (C=O), ~1230 cm⁻¹ (C-F) |

Applications and Relevance in Drug Discovery

The 2-phenylpropanoic acid scaffold, often referred to as the "profen" structure, is a privileged motif in medicinal chemistry, most notably in the development of nonsteroidal anti-inflammatory drugs (NSAIDs).[14] The title compound, with its specific substitutions, serves as a valuable intermediate and a template for designing novel therapeutic agents.

4.1. Core Scaffold in Medicinal Chemistry

-

NSAID Development: Many NSAIDs, such as Ibuprofen and Flurbiprofen, are 2-arylpropanoic acids. This compound is a direct analog and can be used to synthesize libraries of potential anti-inflammatory agents.[15][16]

-

Metabolic Blockade: The gem-dimethyl group at the alpha-position is a key feature. It blocks metabolic oxidation at this site, which can increase the half-life of a drug candidate compared to analogs with a single methyl group.

-

Modulation of Physicochemical Properties: The 4-fluoro substituent is a common bioisostere for a hydrogen atom. It can enhance binding affinity through favorable electronic interactions and often improves metabolic stability by blocking potential sites of aromatic hydroxylation.

4.2. Intermediate for Advanced Therapeutics

This compound is a key starting material for more complex molecules. For instance, derivatives of phenylpropanoic acids have been identified as potent agonists for G protein-coupled receptor 40 (GPR40), a target for treating type 2 diabetes, and as RORγt inverse agonists for autoimmune diseases.[17][18]

Caption: Figure 3: Relationship of the core scaffold to therapeutic areas.

Potential Metabolic Pathways

While specific metabolic studies for this compound are not publicly available, its metabolic fate can be predicted based on its chemical structure and known metabolic pathways for similar compounds.[19]

5.1. Phase I Metabolism

-

Aromatic Hydroxylation: Although the fluorine atom can reduce the likelihood of metabolism at the para-position, oxidation at the ortho-position (C3 or C5) of the phenyl ring is a possible pathway, mediated by cytochrome P450 enzymes.

-

Methyl Group Oxidation: Hydroxylation of one of the methyl groups to form a hydroxymethyl metabolite is another potential, though less common, route.

5.2. Phase II Metabolism

-

Glucuronidation: This is the most probable and dominant metabolic pathway. The carboxylic acid moiety is an ideal substrate for UDP-glucuronosyltransferases (UGTs), which would conjugate it with glucuronic acid to form a highly water-soluble acyl-glucuronide for efficient renal excretion. This is a common clearance mechanism for NSAIDs.[19]

References

- 1. This compound | 93748-19-7 [chemicalbook.com]

- 2. 93748-19-7|this compound|BLD Pharm [bldpharm.com]

- 3. 2-(4-Chlorophenyl)-2-methylpropanoic acid - Amerigo Scientific [amerigoscientific.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 6. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 7. 2-(4-Methylphenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. epa.gov [epa.gov]

- 9. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and biological evaluation of derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low gastric ulcerogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A comparative investigation of 2-propyl-4-pentenoic acid (4-ene VPA) and its alpha-fluorinated analogue: phase II metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(4-Fluorophenyl)-2-methylpropanoic acid structure and formula

An In-Depth Technical Guide to 2-(4-Fluorophenyl)-2-methylpropanoic Acid

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 93748-19-7), a fluorinated carboxylic acid derivative of significant interest to the chemical and pharmaceutical research communities. The document elucidates the molecule's core structural features, physicochemical properties, and its strategic importance as a synthetic intermediate. We present a detailed, representative synthetic protocol, grounded in established organic chemistry principles, and discuss the anticipated spectroscopic profile essential for its characterization. Furthermore, this guide explores the compound's applications in medicinal chemistry and drug development, contextualized by the role of its key structural motifs—the para-fluorophenyl group and the gem-dimethylpropanoic acid moiety—in modern pharmacophores. Safety, handling, and storage protocols are also outlined to ensure its proper use in a laboratory setting. This document is intended for researchers, chemists, and drug development professionals seeking a thorough technical understanding of this valuable building block.

Chemical Identity and Physicochemical Properties

Nomenclature and Identifiers

The unambiguous identification of a chemical entity is foundational for research, procurement, and regulatory compliance. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 93748-19-7 | [1] |

| Molecular Formula | C₁₀H₁₁FO₂ | [1] |

| Molecular Weight | 182.19 g/mol | [1] |

| Canonical SMILES | CC(C)(C1=CC=C(C=C1)F)C(=O)O | N/A |

| InChI Key | SGHODAPFPDHCPB-UHFFFAOYSA-N | N/A |

Structural Analysis

The structure of this compound incorporates three key functional components that define its chemical behavior and utility:

-

Para-Fluorophenyl Group: The fluorine atom at the para-position of the phenyl ring significantly influences the molecule's electronic properties. Fluorine's high electronegativity imparts a dipole moment and can alter the acidity of the carboxylic acid group. In a drug development context, fluorine substitution is a well-established strategy to enhance metabolic stability by blocking sites of oxidative metabolism and to improve binding affinity with biological targets through favorable electrostatic interactions.[2]

-

Quaternary α-Carbon: The carboxylic acid is attached to a quaternary carbon, substituted with two methyl groups (a gem-dimethyl group). This steric hindrance can influence the reactivity of the adjacent carboxyl group and provides a specific three-dimensional architecture, which can be crucial for molecular recognition in biological systems.

-

Carboxylic Acid Moiety: This functional group serves as a proton donor, a hydrogen bond acceptor/donor, and a synthetic handle for further chemical transformations, such as esterification or amidation, to generate diverse derivatives.

Physicochemical Properties

The physical properties of the compound are critical for determining appropriate handling, storage, and reaction conditions.

| Property | Value | Source |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 268.8 ± 15.0 °C (Predicted) | [1] |

| Density | 1.175 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 4.36 ± 0.10 (Predicted) | [1] |

| Recommended Storage | 2-8°C, sealed in a dry environment | [1] |

Synthesis and Purification

While multiple proprietary methods may exist, a robust and logical synthesis for this compound can be designed from commercially available starting materials. The following protocol is a representative example based on well-established transformations in organic chemistry, specifically the alkylation of a benzylic position followed by nitrile hydrolysis.

Retrosynthetic Analysis & Rationale

A logical retrosynthetic disconnection breaks the Cα-C(O)OH bond, pointing to 2-(4-fluorophenyl)-2-methylpropanenitrile as the immediate precursor. This nitrile can be synthesized via the exhaustive methylation of 4-fluorophenylacetonitrile. This approach is advantageous as it utilizes the acidity of the benzylic protons in the starting material for straightforward alkylation.

Representative Synthetic Protocol

Causality Behind Experimental Choices:

-

Base Selection (NaH): Sodium hydride (NaH) is a strong, non-nucleophilic base, ideal for deprotonating the benzylic position of the nitrile without competing side reactions like addition to the nitrile group.

-

Alkylating Agent (CH₃I): Methyl iodide is a highly reactive and effective methylating agent. Using a slight excess ensures the reaction proceeds to completion for both methylation steps.

-

Solvent (THF): Anhydrous tetrahydrofuran (THF) is an appropriate polar aprotic solvent that dissolves the reactants and intermediates without interfering with the strong base.

-

Hydrolysis Conditions (NaOH/H₂SO₄): Strong basic hydrolysis followed by acidification is a standard, high-yielding method for converting sterically hindered nitriles to carboxylic acids. The elevated temperature is necessary to drive the hydrolysis of the intermediate amide to completion.

Step 1: Synthesis of 2-(4-fluorophenyl)-2-methylpropanenitrile

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 volumes).

-

Cool the flask to 0°C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise.

-

Slowly add a solution of 4-fluorophenylacetonitrile (1.0 equivalent) in anhydrous THF (2 volumes) to the suspension via a dropping funnel over 30 minutes.

-

Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

-

Cool the mixture back to 0°C and add methyl iodide (CH₃I, 2.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or GC-MS for the disappearance of starting material and the mono-methylated intermediate.

-

Upon completion, cool the reaction to 0°C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the product with ethyl acetate (3 x 10 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude nitrile product, which can be purified by vacuum distillation or column chromatography.

Step 2: Hydrolysis to this compound

-

In a round-bottom flask, combine the crude 2-(4-fluorophenyl)-2-methylpropanenitrile (1.0 equivalent) with a 6 M aqueous sodium hydroxide (NaOH) solution (10 volumes).

-

Heat the biphasic mixture to reflux (approx. 100-110°C) with vigorous stirring for 12-24 hours. The reaction can be monitored by TLC for the disappearance of the nitrile.

-

Cool the reaction mixture to room temperature. Wash the aqueous solution with diethyl ether or toluene to remove any unreacted nitrile or non-acidic impurities.

-

Cool the aqueous layer to 0°C in an ice bath and acidify to pH 1-2 by the slow addition of concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

-

A white precipitate of the carboxylic acid product should form. Collect the solid by vacuum filtration.

-

Wash the filter cake with cold deionized water to remove residual inorganic salts.

-

Dry the solid under vacuum to afford the final product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

Workflow Diagram

Spectroscopic Profile (Anticipated)

Full characterization is essential for structure verification. Based on the molecular structure, the following spectral data can be predicted.

-

¹H NMR Spectroscopy:

-

~12.0 ppm (singlet, 1H): The acidic proton of the carboxylic acid (this peak may be broad).

-

~7.4-7.5 ppm (multiplet, 2H): Aromatic protons ortho to the C-C bond, appearing as a triplet or doublet of doublets due to coupling with both the adjacent aromatic protons and the fluorine atom.

-

~7.0-7.1 ppm (multiplet, 2H): Aromatic protons ortho to the fluorine atom, appearing as a triplet or doublet of doublets.

-

~1.6 ppm (singlet, 6H): The six equivalent protons of the two methyl groups on the quaternary α-carbon. The singlet multiplicity is due to the absence of adjacent protons.

-

-

¹³C NMR Spectroscopy:

-

~180-185 ppm: The carbonyl carbon of the carboxylic acid.

-

~160-165 ppm (doublet): The aromatic carbon directly bonded to the fluorine atom, showing a large one-bond C-F coupling constant.

-

~135-140 ppm: The ipso-carbon of the aromatic ring attached to the propanoic acid moiety.

-

~128-130 ppm (doublet): The aromatic carbons ortho to the fluorine atom, showing C-F coupling.

-

~115-117 ppm (doublet): The aromatic carbons meta to the fluorine atom, showing C-F coupling.

-

~45-50 ppm: The quaternary α-carbon.

-

~25 ppm: The two equivalent methyl carbons.

-

-

Mass Spectrometry (EI):

-

M⁺ at m/z = 182.19: The molecular ion peak.

-

m/z = 137: Fragment corresponding to the loss of the carboxyl group (-COOH).

-

m/z = 109: Fragment corresponding to the fluorotropylium ion or related structures.

-

-

Infrared (IR) Spectroscopy:

-

2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid dimer.

-

~1700 cm⁻¹ (strong): C=O stretching of the carbonyl group.

-

~1220 cm⁻¹ (strong): C-F stretching vibration.

-

Applications in Research and Drug Development

This compound is not an end-product therapeutic but rather a specialized building block whose value lies in its unique combination of structural motifs.

Role as a Synthetic Building Block

The compound serves as a precursor for more complex molecules. The carboxylic acid functional group is readily converted into esters, amides, acid chlorides, or reduced to alcohols, providing access to a wide array of derivatives. Its primary utility is in introducing the 2-(4-fluorophenyl)-2-methylpropyl moiety into a target structure.

Relevance to Medicinal Chemistry

The structure of this compound is highly relevant to pharmaceutical design:

-

NSAID Analogs: The α-arylpropanoic acid scaffold is the hallmark of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and flurbiprofen.[3][4] This compound could be used in the synthesis of novel analogs to explore structure-activity relationships (SAR) for targets like cyclooxygenase (COX) enzymes.[5]

-

Fibrate Analogs: The core structure shares similarities with fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate.[6][7] Researchers may use it to synthesize new peroxisome proliferator-activated receptor (PPAR) agonists.

-

Metabolic Stability: As previously noted, the para-fluoro substituent is a key feature for enhancing drug-like properties.[2] By providing this motif pre-installed, the compound simplifies the synthesis of metabolically robust drug candidates.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. A specific Safety Data Sheet (SDS) for the compound from the supplier must be consulted before use.

-

General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid formation of dust and aerosols.[8][9] Avoid contact with skin, eyes, and clothing.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[11]

-

GHS Hazard Classification (Anticipated): Based on structurally similar compounds, it may be classified as follows. This is a general guide and not a substitute for a formal SDS.

| Hazard | Classification | Precautionary Statements |

| Skin Irritation | Category 2 | H315: Causes skin irritation. |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation. |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |

| STOT SE | Category 3 | H335: May cause respiratory irritation. |

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The recommended storage temperature is between 2°C and 8°C.[1]

Conclusion

This compound is a valuable and specialized chemical intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. Its structure, which combines a metabolically robust fluorophenyl ring with a sterically defined gem-dimethylpropanoic acid side chain, makes it an attractive building block for the discovery of novel therapeutics, particularly in the areas of anti-inflammatory and metabolic diseases. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is crucial for leveraging its full potential in research and development.

References

- 1. This compound | 93748-19-7 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-[4-(2-METHYLPROPYL)PHENYL]PROPANOIC ACID | CAS 15687-27-1 [matrix-fine-chemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. angenechemical.com [angenechemical.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. sds.diversey.com [sds.diversey.com]

- 11. fishersci.com [fishersci.com]

(S)-2-(4-Fluorophenyl)propanoic acid vs (R)-2-(4-Fluorophenyl)propanoic acid

An In-depth Technical Guide to the Enantiomers of 2-(4-Fluorophenyl)propanoic Acid

Foreword: Chirality, The Double-Edged Sword in Drug Development

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the very determinant of biological activity. Molecules that are non-superimposable mirror images of each other, known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles. This principle is powerfully illustrated by the enantiomers of 2-(4-Fluorophenyl)propanoic acid, a prominent member of the 2-arylpropionic acid (profen) class of nonsteroidal anti-inflammatory drugs (NSAIDs). While the racemic mixture is widely known as Flurbiprofen, isolating its stereoisomers—(S)-2-(4-Fluorophenyl)propanoic acid and (R)-2-(4-Fluorophenyl)propanoic acid—unveils two distinct pharmacological entities with divergent therapeutic potentials. This guide provides a comprehensive technical analysis of these enantiomers, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: The Dichotomy in Pharmacodynamics: From Inflammation to Neurodegeneration

The classical anti-inflammatory effect of racemic flurbiprofen is almost exclusively attributed to the (S)-enantiomer. However, the (R)-enantiomer is far from being mere isomeric ballast; it possesses its own unique and clinically significant activities.

(S)-2-(4-Fluorophenyl)propanoic Acid: The Canonical NSAID

The (S)-enantiomer functions as a potent, non-selective inhibitor of cyclooxygenase enzymes, COX-1 and COX-2.[1][2] By blocking these enzymes, it prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3][4] This mechanism is the cornerstone of its powerful anti-inflammatory and analgesic effects. Consequently, the (S)-enantiomer is responsible for both the desired therapeutic actions and the characteristic side effects of NSAIDs, such as gastrointestinal irritation, which is linked to the inhibition of protective prostaglandins in the gastric mucosa.[5][6]

(R)-2-(4-Fluorophenyl)propanoic Acid: A Profile Beyond COX Inhibition

In stark contrast, the (R)-enantiomer is a very weak inhibitor of COX enzymes at therapeutically relevant concentrations.[3][6][7] Its biological activities stem from different pathways:

-

Alternative Analgesia: (R)-Flurbiprofen exhibits significant antinociceptive (pain-relieving) properties that are believed to originate from a central mechanism of action, distinct from peripheral prostaglandin inhibition.[3][6]

-

Targeting Alzheimer's Pathology: Most notably, (R)-flurbiprofen has been identified as a selective γ-secretase modulator.[8][9][10] It selectively reduces the production of the toxic amyloid-β 42 (Aβ42) peptide, a primary component of the amyloid plaques found in the brains of Alzheimer's disease patients.[7][9] This has positioned (R)-flurbiprofen as a promising therapeutic candidate for Alzheimer's disease, as it tackles a core pathological process without the gastrointestinal toxicity associated with COX inhibition.[3][5][6]

Comparative Pharmacodynamic Profile

| Feature | (S)-2-(4-Fluorophenyl)propanoic acid | (R)-2-(4-Fluorophenyl)propanoic acid |

| Primary Target | Cyclooxygenase (COX-1 & COX-2)[1] | γ-secretase[9][10] |

| Primary Effect | Anti-inflammatory, Analgesic[3][4] | Lowering of Aβ42 peptide[8][9] |

| Analgesic Mechanism | Peripheral (Prostaglandin Inhibition) | Central[3][6] |

| GI Toxicity | Significant[5][6] | Minimal[3][6] |

| Therapeutic Area | Inflammation, Pain | Alzheimer's Disease (Investigational)[7][11] |

digraph "Pharmacodynamic Pathways of Flurbiprofen Enantiomers" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Nodes S_Flurbiprofen [label="(S)-Flurbiprofen", fillcolor="#4285F4", fontcolor="#FFFFFF"]; R_Flurbiprofen [label="(R)-Flurbiprofen", fillcolor="#EA4335", fontcolor="#FFFFFF"]; COX [label="COX-1 / COX-2 Enzymes", fillcolor="#FBBC05", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation & Pain", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Gamma_Secretase [label="γ-Secretase", fillcolor="#FBBC05", fontcolor="#202124"]; Abeta42 [label="Amyloid-β 42 Peptide", fillcolor="#F1F3F4", fontcolor="#202124"]; Alzheimers [label="Alzheimer's Pathology", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Central_Analgesia [label="Central Analgesia", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges S_Flurbiprofen -> COX [label="Inhibits"]; COX -> Prostaglandins [label="Produces"]; Prostaglandins -> Inflammation; R_Flurbiprofen -> Gamma_Secretase [label="Modulates"]; Gamma_Secretase -> Abeta42 [label="Produces"]; Abeta42 -> Alzheimers; R_Flurbiprofen -> Central_Analgesia [style=dashed, label="Induces"]; }

Caption: Differential molecular targets of Flurbiprofen enantiomers.

Part 2: Stereoselective Pharmacokinetics: The Fate in the Body

The disposition of the flurbiprofen enantiomers in the body is also stereoselective, which is a critical consideration for drug development.

-

Absorption and Binding : Both enantiomers are rapidly and nearly completely absorbed following oral administration and bind extensively to plasma albumin.[4]

-

The Crucial Point of Chiral Inversion : Many profens, such as ibuprofen, undergo significant unidirectional metabolic inversion from the inactive (R)-enantiomer to the active (S)-enantiomer. Flurbiprofen is a notable exception. In humans, the chiral inversion of (R)-flurbiprofen to (S)-flurbiprofen is negligible, typically less than 5%.[3][4][6][12] This metabolic stability is of paramount importance, as it ensures that the distinct pharmacological profile of the (R)-enantiomer is maintained in vivo. The observed activities of (R)-flurbiprofen are its own, not the result of conversion to its antipode.

-

Distribution to the CNS : Studies have shown that the (S)-enantiomer has a markedly higher transport ratio from plasma into the cerebrospinal fluid (CSF) when compared to the (R)-enantiomer.[11] This differential distribution has significant implications for their effects on the central nervous system.

Part 3: Asymmetric Synthesis and Analytical Separation

The production and analysis of single-enantiomer drugs require specialized chemical techniques. The choice between asymmetric synthesis and chiral resolution is a fundamental decision in the development pipeline, driven by factors of cost, efficiency, and scalability.

Asymmetric Synthesis: Building Chirality from the Start

Modern synthetic strategies aim to produce the desired enantiomer directly, avoiding the formation of a racemic mixture. For 2-arylpropionic acids like flurbiprofen, common approaches include:

-

Asymmetric Hydrogenation : This involves the reduction of a prochiral α,β-unsaturated acid precursor using a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral ligand) to create the chiral center with high enantiomeric excess.[13]

-

Asymmetric Hydrovinylation : This method can be used to create the chiral carbon backbone, which is then converted to the final profen structure through subsequent oxidative steps.[8]

Chiral Resolution: Separating the Mirror Images

When a racemic mixture is produced, the enantiomers must be separated. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold-standard analytical technique for determining enantiomeric purity and can also be scaled for preparative separation.

This protocol provides a robust, self-validating system for the baseline separation of (S)- and (R)-flurbiprofen. The causality behind this choice is the ability of polysaccharide-based CSPs to form transient, diastereomeric complexes with the enantiomers, leading to differential retention times.

Objective: To resolve and quantify the enantiomers of 2-(4-Fluorophenyl)propanoic acid.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with UV detector.

-

Chiral Stationary Phase Column: Astec® Cellulose DMP (Cellulose d-methylphenylcarbamate) or similar polysaccharide-based column.

Reagents:

-

Heptane (HPLC Grade)

-

2-Propanol (IPA, HPLC Grade)

-

Trifluoroacetic Acid (TFA, HPLC Grade)

-

Methanol (for sample preparation)

-

Racemic Flurbiprofen standard

-

(S)- and (R)-Flurbiprofen standards (for peak identification)

Step-by-Step Methodology:

-

Mobile Phase Preparation:

-

Precisely prepare a mobile phase consisting of Heptane, 2-Propanol, and Trifluoroacetic Acid. A common ratio is 95:5:0.1 (v/v/v).

-

The apolar heptane serves as the main solvent, while the polar IPA acts as a modifier to adjust retention and selectivity. TFA is added as an acidic modifier to suppress the ionization of the carboxylic acid group, ensuring sharp, well-defined peaks.

-

Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the system.

-

-

Standard and Sample Preparation:

-

Prepare a stock solution of racemic flurbiprofen at 1 mg/mL in methanol.

-

Prepare individual solutions of the (S)- and (R)-enantiomers for peak identification.

-

Dilute samples to a working concentration within the linear range of the detector (e.g., 5-50 µg/mL).

-

-

Chromatographic Conditions:

| Parameter | Value | Rationale |

| Column | Astec® Cellulose DMP, 15 cm x 4.6 mm, 5 µm | Provides excellent chiral recognition for profens. |

| Mobile Phase | Heptane:IPA:TFA (95:5:0.1) | Optimized for baseline resolution. |

| Flow Rate | 0.5 - 1.0 mL/min | Balances separation efficiency with run time. |

| Column Temperature | 25 °C | Ensures reproducible retention times. |

| Detection | UV at 230-247 nm[14] | Corresponds to the absorbance maximum of flurbiprofen. |

| Injection Volume | 3-10 µL | Dependent on sample concentration and system sensitivity. |

-

Analysis and Data Interpretation:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the individual (S)- and (R)-standards to determine their respective retention times.

-

Inject the racemic standard to confirm baseline separation (Resolution (Rs) > 1.5).

-

Analyze unknown samples. The peak area of each enantiomer is used to calculate its concentration and the enantiomeric excess (% ee).

-

Caption: Workflow for the enantioseparation of Flurbiprofen.

Conclusion: Two Molecules, Two Destinies

The case of (S)- and (R)-2-(4-Fluorophenyl)propanoic acid is a definitive illustration of the stereochemical nuances in drug action. They are not interchangeable. The (S)-enantiomer is a classic anti-inflammatory agent acting via COX inhibition, while the (R)-enantiomer is a non-COX-inhibiting analgesic and a promising modulator of γ-secretase for Alzheimer's disease. The minimal chiral inversion in vivo preserves these distinct profiles, making the separate development of each enantiomer a scientifically sound and therapeutically compelling strategy. For drug development professionals, understanding this divergence is essential for optimizing therapeutic efficacy, minimizing toxicity, and unlocking novel applications for established molecular scaffolds.

References

- 1. Flurbiprofen and enantiomers in ophthalmic solution tested as inhibitors of prostanoid synthesis in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. New insights into the site and mode of antinociceptive action of flurbiprofen enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics of flurbiprofen and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enantiomers of flurbiprofen can distinguish key pathophysiological steps of NSAID enteropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. R-flurbiprofen: isomeric ballast or active entity of the racemic compound? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Exploring the Population Pharmacokinetic and Pharmacogenetics Characteristics of Flurbiprofen Isomers in Selective Joint Replacement Patients with Postoperative Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.viamedica.pl [journals.viamedica.pl]

- 13. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A simple high-performance liquid chromatographic practical approach for determination of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 2-(4-Fluorophenyl)-2-methylpropanoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

This technical guide provides an in-depth exploration of the diverse biological activities associated with derivatives of 2-(4-Fluorophenyl)-2-methylpropanoic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized understanding of the mechanisms of action, structure-activity relationships, and key experimental protocols relevant to this promising class of compounds. Our focus is on providing not just the "what," but the "why" and "how," to empower your own research and development endeavors.

Introduction: The Therapeutic Potential of a Versatile Scaffold

The this compound core represents a privileged scaffold in medicinal chemistry, giving rise to derivatives with a remarkable breadth of biological activities. The incorporation of a fluorophenyl group often enhances metabolic stability and binding affinity, while the gem-dimethyl group can influence conformation and steric interactions with biological targets. This guide will delve into three primary areas where these derivatives have shown significant promise: metabolic disease, inflammation, and oncology.

Metabolic Regulation: Targeting PPAR and GPR40 for Diabetes and Dyslipidemia

Derivatives of 2-methylpropanoic acid have emerged as potent modulators of key metabolic receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs) and G-protein coupled receptor 40 (GPR40).

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

PPARs are a family of nuclear receptors (PPARα, PPARγ, and PPARβ/δ) that play a pivotal role in regulating lipid and glucose metabolism.[1][2] Agonists of these receptors have been successfully developed into drugs for treating dyslipidemia (fibrates, PPARα agonists) and type 2 diabetes (thiazolidinediones, PPARγ agonists).[3] A significant advancement in this field is the development of PPAR pan agonists, which activate all three subtypes and may offer a more comprehensive metabolic benefit with fewer side effects compared to selective agonists.[1][2]

One notable example is MHY2013, a 2-methylpropanoic acid derivative, which has been identified as a potent PPAR pan agonist.[1][4] In preclinical studies using db/db mice, a model for obesity and diabetes, MHY2013 was shown to improve insulin resistance, dyslipidemia, and hepatic steatosis.[1][4] This was achieved without the weight gain often associated with selective PPARγ agonists.[1] The beneficial effects of MHY2013 are linked to its ability to increase fatty acid oxidation in the liver and promote browning of white adipose tissue.[1][4] Furthermore, it elevates the levels of insulin-sensitizing hormones such as fibroblast growth factor 21 (FGF21) and adiponectin.[1][4]

Signaling Pathway: PPAR Agonism

Caption: PPAR Agonism Signaling Pathway.

G Protein-Coupled Receptor 40 (GPR40) Agonism

GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed on pancreatic β-cells.[5] Its activation by fatty acids or synthetic agonists potentiates glucose-stimulated insulin secretion (GSIS).[5][6] This glucose-dependent mechanism of action makes GPR40 an attractive target for the treatment of type 2 diabetes with a reduced risk of hypoglycemia.[5] Phenylpropanoic acid derivatives have been extensively explored as GPR40 agonists.[7][8]

Optimization of these derivatives has led to the discovery of potent and orally bioavailable GPR40 agonists.[7] For instance, the introduction of polar functionalities has been a strategy to mitigate cytotoxicity issues associated with earlier lipophilic compounds.[7] One such derivative, 3-{2-fluoro-4-[({4'-[(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methoxy]-2',6'-dimethylbiphenyl-3-yl}methyl)amino]phenyl}propanoic acid, demonstrated robust glucose-lowering and insulinotropic effects in preclinical models.[7]

Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes

Arylpropionic acids are a well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs), with ibuprofen being a prominent example.[9] The anti-inflammatory, analgesic, and antipyretic effects of these compounds are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[10] Derivatives of this compound have also been investigated for their anti-inflammatory properties.[9][11]

Research has focused on synthesizing derivatives with improved safety profiles, particularly reduced gastrointestinal toxicity, which is a common side effect of NSAIDs due to the inhibition of the constitutively expressed COX-1 isoform.[9][10] By modifying the core structure, researchers have developed derivatives with lower membrane permeabilizing activity, which is believed to contribute to gastric lesions, while maintaining potent anti-inflammatory effects.[9] Some novel pyrrole-containing phenylpropanoic acid derivatives have shown significant anti-inflammatory activity in the carrageenan-induced paw edema model, a standard in vivo assay for acute inflammation.[12][13] The mechanism is thought to involve the inhibition of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.[12][14]

Experimental Workflow: In Vivo Anti-inflammatory Assessment

Caption: Carrageenan-Induced Paw Edema Workflow.

Anticancer Activity: Cytotoxicity in Cancer Cell Lines

The therapeutic potential of this compound derivatives extends to oncology. Specifically, amide derivatives of this scaffold have demonstrated cytotoxic effects against various cancer cell lines.[15][16]

In one study, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were synthesized and evaluated for their anticancer activity.[15] These compounds showed promising results, particularly against the PC3 prostate carcinoma cell line.[15] Structure-activity relationship studies revealed that the presence of a nitro moiety on the N-phenyl ring enhanced the cytotoxic effect compared to a methoxy moiety.[15] For example, compounds 2b (with an ortho-nitro group) and 2c (with a para-nitro group) were among the most active against the PC3 cell line.[15]

Data Summary: Anticancer Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

| Compound | Substitution on N-phenyl ring | Cell Line | IC50 (µM) |

| 2b | 2-NO2 | PC3 | 52[15] |

| 2c | 4-NO2 | PC3 | 80[15] |

| 2c | 4-NO2 | MCF-7 | 100[15] |

| Imatinib (Reference) | - | PC3 | 40[15] |

| Imatinib (Reference) | - | MCF-7 | 98[15] |

Experimental Protocols

Protocol 1: PPAR Luciferase Reporter Assay

This assay is used to determine the ability of a test compound to activate PPAR subtypes.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T, HepG2) in appropriate media.

-

Co-transfect the cells with a PPAR expression vector (for PPARα, γ, or δ) and a luciferase reporter plasmid containing a PPAR response element (PPRE) upstream of the luciferase gene.[17][18] A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization.[19]

-

-

Compound Treatment:

-

After transfection, seed the cells into 96-well plates.

-

Treat the cells with various concentrations of the test compound, a known PPAR agonist (positive control), and vehicle (negative control).[20]

-

-

Incubation:

-

Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.

-

-

Luciferase Assay:

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.

-

Protocol 2: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme and Reagents:

-

Assay Procedure:

-

Reaction Initiation and Measurement:

-

Data Analysis:

-

Calculate the percentage of COX inhibition for each concentration of the test compound relative to the control (100% activity).[23]

-

Plot the percentage of inhibition against the compound concentration to determine the IC50 value for both COX-1 and COX-2.

-

Protocol 3: MTT Cytotoxicity Assay

This assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[24]

Methodology:

-

Cell Seeding:

-

Seed the cancer cells (e.g., PC3, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.[25]

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubate for a specified period (e.g., 48-72 hours).[26]

-

-

MTT Addition:

-

Solubilization and Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration to determine the IC50 value.

-

Protocol 4: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of a compound.[27][28]

Methodology:

-

Animal Acclimatization and Grouping:

-

Compound Administration:

-

Administer the test compound or the reference drug (e.g., intraperitoneally or orally) 30-60 minutes before inducing inflammation.[14]

-

-

Induction of Edema:

-

Measurement of Paw Volume:

-

Measure the volume of the injected paw using a plethysmometer at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[14]

-

-

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point.

-

Determine the percentage of inhibition of edema in the treated groups compared to the control group.

-

Conclusion and Future Directions

The this compound scaffold is a versatile starting point for the development of novel therapeutics with a wide range of biological activities. The derivatives of this compound have demonstrated significant potential in the fields of metabolic diseases, inflammation, and oncology. The ability to modulate multiple targets, such as the PPARs, offers the potential for more holistic treatment approaches. Future research in this area should focus on optimizing the potency and selectivity of these derivatives for their respective targets, as well as further elucidating their mechanisms of action and in vivo efficacy and safety profiles. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of this promising class of compounds.

References

- 1. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. PPAR agonist - Wikipedia [en.wikipedia.org]

- 4. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Potent and Orally Bioavailable GPR40 Full Agonists Bearing Thiophen-2-ylpropanoic Acid Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes PMID: 22428944 | MCE [medchemexpress.cn]

- 8. Collection - Optimization of GPR40 Agonists for Type 2 Diabetes - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]

- 9. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New NSAID Conjugates as Potent and Selective COX-2 Inhibitors: Synthesis, Molecular Modeling and Biological Investigation [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. japsonline.com [japsonline.com]

- 17. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]

- 18. academic.oup.com [academic.oup.com]

- 19. assaygenie.com [assaygenie.com]

- 20. indigobiosciences.com [indigobiosciences.com]

- 21. med.emory.edu [med.emory.edu]

- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 23. academicjournals.org [academicjournals.org]

- 24. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 25. atcc.org [atcc.org]

- 26. texaschildrens.org [texaschildrens.org]

- 27. inotiv.com [inotiv.com]

- 28. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 29. researchgate.net [researchgate.net]

2-(4-Fluorophenyl)-2-methylpropanoic acid mechanism of action

An In-depth Technical Guide to the Putative Mechanism of Action of 2-(4-Fluorophenyl)-2-methylpropanoic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of this compound, a compound belonging to the class of propanoic acid derivatives structurally related to fibrate drugs. Based on its chemical architecture, this document hypothesizes its primary pharmacological activity as an agonist of the Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that are central regulators of lipid and glucose metabolism. We will delve into the molecular intricacies of PPAR activation, the resultant physiological effects, and the state-of-the-art experimental protocols required to validate this proposed mechanism. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases.

Introduction: Unveiling this compound

This compound is a synthetic compound characterized by a propanoic acid moiety and a fluorinated phenyl group. Its structural similarity to well-known lipid-lowering agents, such as fenofibrate and other fibrates, strongly suggests a shared mechanism of action. Fibrates are established agonists of the Peroxisome Proliferator-Activated Receptors (PPARs), particularly the PPARα isoform.[1][2] Therefore, it is scientifically plausible to posit that this compound also functions as a PPAR agonist. Understanding this mechanism is critical for exploring its therapeutic potential in metabolic disorders like dyslipidemia, insulin resistance, and hepatic steatosis.

The Core Mechanism: Agonism of Peroxisome Proliferator-Activated Receptors (PPARs)

The primary molecular targets of fibrate-like compounds are the PPARs, which function as ligand-activated transcription factors.[1] There are three distinct PPAR isoforms, each with a unique tissue distribution and set of target genes:

-

PPARα (Alpha): Predominantly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle.[3][4] Its activation leads to the upregulation of genes involved in fatty acid uptake, β-oxidation, and lipoprotein metabolism.[5]

-

PPARγ (Gamma): Highly expressed in adipose tissue, where it is a master regulator of adipogenesis, fatty acid storage, and insulin sensitivity.[3][4]

-

PPARβ/δ (Beta/Delta): Ubiquitously expressed, this isoform is involved in fatty acid oxidation, particularly in skeletal muscle, and has roles in cellular proliferation and differentiation.[3]

Activation of these receptors by an agonist like this compound initiates a cascade of molecular events that culminates in the modulation of gene expression.

The PPAR Signaling Pathway

The mechanism of PPAR activation follows a well-orchestrated sequence of events:

-

Ligand Binding: The agonist, in this case, this compound, diffuses into the cell nucleus and binds to the Ligand-Binding Domain (LBD) of a PPAR isoform.

-

Conformational Change and Heterodimerization: Ligand binding induces a conformational change in the PPAR protein, causing the release of co-repressor proteins and the recruitment of the Retinoid X Receptor (RXR). This results in the formation of a PPAR-RXR heterodimer.

-

DNA Binding: The PPAR-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

-

Recruitment of Co-activators and Transcriptional Activation: The activated heterodimer recruits a suite of co-activator proteins, which in turn attract the basal transcription machinery, including RNA polymerase II, to initiate the transcription of downstream target genes.[6]

This signaling cascade is visually represented in the following diagram:

Caption: The PPAR signaling pathway, from ligand binding to downstream metabolic effects.

Anticipated Physiological Consequences

The activation of PPARs by this compound is expected to have profound effects on lipid and glucose homeostasis, making it a candidate for treating metabolic syndrome. The primary anticipated outcomes include:

-

Improved Lipid Profile: Through PPARα activation in the liver, an increase in the expression of genes involved in fatty acid β-oxidation would lead to a reduction in circulating triglyceride levels.[3]

-

Enhanced Insulin Sensitivity: Activation of PPARγ in adipose tissue would promote the storage of fatty acids and increase the expression of insulin-sensitizing adipokines like adiponectin.[4]

-

Amelioration of Hepatic Steatosis: By increasing fatty acid oxidation and reducing fatty acid synthesis in the liver, the compound could alleviate the accumulation of lipids characteristic of non-alcoholic fatty liver disease (NAFLD).[3]

Experimental Protocols for Mechanistic Validation

To rigorously test the hypothesis that this compound acts as a PPAR agonist, a series of well-established in vitro and in vivo experiments are necessary.

In Vitro Assay: PPAR Transactivation (Luciferase Reporter Assay)

This cell-based assay is the gold standard for determining if a compound can activate a nuclear receptor and for quantifying its potency.[7][8]

Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.

-

Co-transfect the cells with two plasmids:

-

An expression vector for a fusion protein containing the PPAR ligand-binding domain (LBD) of interest (α, γ, or β/δ) fused to a GAL4 DNA-binding domain.

-

A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

-

-

-

Compound Treatment:

-

Plate the transfected cells in a 96-well plate.

-

Treat the cells with a range of concentrations of this compound for 18-24 hours. Include a vehicle control (e.g., DMSO) and a known PPAR agonist as a positive control.

-

-

Luciferase Assay:

-

Lyse the cells and add a luciferase substrate.

-

Measure the luminescence using a luminometer. The intensity of the light produced is directly proportional to the level of PPAR activation.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency.

-

Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration at which 50% of the maximal response is achieved).

-

In Vivo Efficacy Studies in Animal Models of Dyslipidemia

To assess the physiological effects of the compound, studies in relevant animal models are crucial. Diet-induced or genetic models of dyslipidemia and insulin resistance are commonly used.[9][10][11]

Protocol:

-

Animal Model Selection:

-

Compound Administration:

-